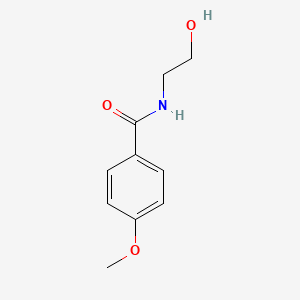

N-(2-hydroxyethyl)-4-methoxybenzamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2-hydroxyethyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDMHHBTEPQLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400712 | |

| Record name | N-(2-hydroxyethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57728-69-5 | |

| Record name | N-(2-hydroxyethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound belonging to the benzamide class. While its specific biological activities and mechanisms of action are not extensively documented in publicly available literature, its structural features are of interest to researchers in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its known chemical properties, a putative synthesis protocol based on established chemical reactions for related compounds, and a discussion of the potential biological relevance of the broader N-substituted benzamide chemical class. Due to the absence of specific biological data for this compound, this document serves as a foundational resource for researchers interested in its synthesis and potential future investigation.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C10H13NO3. Its key identifiers and physicochemical properties are summarized in the table below. These properties are primarily derived from computational predictions and information available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C10H13NO3 | PubChem[1] |

| Molecular Weight | 195.22 g/mol | PubChem[1] |

| CAS Number | 57728-69-5 | - |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC1=CC=C(C=C1)C(=O)NCCO | PubChem[1] |

| Predicted XlogP | 0.1 | PubChem[1] |

| Predicted Molar Refractivity | 52.3 cm³ | - |

| Predicted Polar Surface Area | 58.6 Ų | - |

Synthesis of this compound

While specific experimental protocols for the synthesis of this compound are not detailed in peer-reviewed journals, its synthesis can be reliably achieved through standard amidation reactions. Two common and effective methods are proposed below.

Putative Experimental Protocol 1: Acyl Chloride Method

This is a two-step process involving the conversion of 4-methoxybenzoic acid to its more reactive acyl chloride, followed by reaction with ethanolamine.

Step 1: Synthesis of 4-methoxybenzoyl chloride

-

To a round-bottom flask, add 4-methoxybenzoic acid (1 equivalent) and dissolve it in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 to 1.5 equivalents) dropwise to the solution at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 4-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

-

Dissolve ethanolamine (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM) in a separate flask, and add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

-

Cool the amine solution to 0 °C.

-

Add the crude 4-methoxybenzoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Putative Experimental Protocol 2: Direct Amide Coupling

This method uses a coupling agent to facilitate the direct formation of the amide bond from the carboxylic acid and amine, often in a one-pot synthesis.

-

In a round-bottom flask, dissolve 4-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., DCM, THF, or DMF).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

-

Optionally, an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can be included to improve efficiency and reduce side reactions.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add ethanolamine (1 equivalent) and a base like TEA or DIPEA (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture if a precipitate (like dicyclohexylurea if DCC is used) has formed.

-

Wash the filtrate with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over an anhydrous salt and concentrate it under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography.[2][3][4][5]

Biological Activity and Potential Applications

There is a notable lack of published research on the specific biological activities of this compound. However, the benzamide scaffold is a common feature in many biologically active compounds. Various N-substituted benzamides have been investigated for a range of therapeutic applications.

-

Anticancer Activity: Some N-substituted benzamides have been designed as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[6]

-

Antimicrobial Activity: Derivatives of benzamide have shown promising results as antibacterial and antifungal agents.

-

Neurological and Psychiatric Disorders: The benzamide structure is a key component of some antipsychotic and antiemetic drugs.

It is crucial to emphasize that these activities are characteristic of the broader class of N-substituted benzamides and have not been demonstrated for this compound itself. Future research would be required to determine if this specific compound exhibits any of these or other biological effects.

Potential Mechanism of Action (Speculative)

Given the interest in benzamides as HDAC inhibitors, a speculative signaling pathway is presented below. This is a generalized representation and is not based on experimental data for this compound.

In this hypothetical pathway, the benzamide compound could potentially inhibit HDAC enzymes. This inhibition would lead to the hyperacetylation of histone proteins, altering chromatin structure and leading to the transcription of tumor suppressor genes. This, in turn, could induce cell cycle arrest and apoptosis in cancer cells.

Safety and Handling

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or fumes.

Conclusion and Future Directions

This compound is a readily synthesizable compound whose biological profile remains to be elucidated. This guide provides a foundational understanding of its chemical properties and potential synthetic routes. The lack of biological data presents a clear opportunity for future research. Key areas for investigation include:

-

Screening for Biological Activity: Evaluating the compound against various biological targets, such as cancer cell lines, microbial strains, and specific enzymes like HDACs.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how structural modifications impact any observed biological activity.

-

Toxicological Evaluation: Assessing the in vitro and in vivo toxicity of the compound to determine its safety profile.

The information presented here serves as a starting point for researchers interested in exploring the potential of this and related benzamide compounds in the field of drug discovery and development.

References

- 1. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methoxybenzamide

Chemical Structure and Properties

N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound with the molecular formula C₁₀H₁₃NO₃. It possesses a benzamide core structure characterized by a 4-methoxy substitution on the phenyl ring and an N-substituted 2-hydroxyethyl group.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 57728-69-5 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.22 g/mol | [1] |

| Monoisotopic Mass | 195.08954 Da | [2] |

| SMILES | COC1=CC=C(C=C1)C(=O)NCCO | [2] |

| InChI | InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | [2] |

| Predicted XlogP | 0.1 | [2] |

Experimental Protocols for Synthesis

While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, two common and effective methods for the formation of amides can be adapted. These are the reaction of an ester with an amine and the reaction of an acyl chloride with an amine.

Synthesis from Methyl 4-methoxybenzoate and Ethanolamine

This method involves the aminolysis of an ester, a straightforward approach to forming amides.[3][4][5]

Experimental Workflow:

Caption: Synthesis via aminolysis of methyl 4-methoxybenzoate.

Protocol:

-

To a round-bottom flask, add methyl 4-methoxybenzoate (1 equivalent) and an excess of ethanolamine (3-5 equivalents).

-

Heat the mixture to reflux (approximately 100-150°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanolamine under reduced pressure (vacuum distillation).

-

Dissolve the resulting residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Synthesis from 4-Methoxybenzoyl Chloride and Ethanolamine

This is a classic Schotten-Baumann reaction, which is typically fast and efficient for forming amides from acyl chlorides.[6][7][8][9]

Experimental Workflow:

Caption: Synthesis via Schotten-Baumann reaction.

Protocol:

-

Dissolve ethanolamine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Predicted Analytical Data

As experimental spectra are not available, the following data are predicted based on the chemical structure and known spectral data of similar compounds, such as 4-methoxybenzamide.[10][11][12][13]

Predicted ¹H NMR Spectrum

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~6.95 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| ~6.50 | Broad Singlet | 1H | Amide N-H |

| ~3.85 | Singlet | 3H | Methoxy (-OCH₃) protons |

| ~3.80 | Triplet | 2H | Methylene (-CH₂-) adjacent to the hydroxyl group |

| ~3.60 | Triplet | 2H | Methylene (-CH₂-) adjacent to the amide nitrogen |

| ~2.50 | Singlet | 1H | Hydroxyl (-OH) proton |

Predicted ¹³C NMR Spectrum

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Carbonyl (C=O) carbon |

| ~162.5 | Aromatic carbon attached to the methoxy group |

| ~129.0 | Aromatic carbons ortho to the carbonyl group |

| ~126.5 | Aromatic carbon attached to the carbonyl group |

| ~114.0 | Aromatic carbons meta to the carbonyl group |

| ~62.0 | Methylene carbon adjacent to the hydroxyl group |

| ~55.5 | Methoxy (-OCH₃) carbon |

| ~42.5 | Methylene carbon adjacent to the amide nitrogen |

Predicted IR Spectrum

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 (broad) | O-H stretch (hydroxyl) |

| ~3300 | N-H stretch (amide) |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1640 | C=O stretch (Amide I) |

| ~1610, ~1510 | Aromatic C=C stretch |

| ~1540 | N-H bend (Amide II) |

| ~1250 | C-O stretch (aryl ether) |

| ~1030 | C-O stretch (primary alcohol) |

Predicted Mass Spectrometry Fragmentation

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 195 | [M]⁺ (Molecular ion) |

| 164 | [M - CH₂OH]⁺ |

| 151 | [M - C₂H₄O]⁺ |

| 135 | [C₈H₇O₂]⁺ (4-methoxybenzoyl cation) |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Potential Biological Activity: A Comparative Outlook

While no biological activity has been reported for this compound, several derivatives of 4-methoxybenzamide have demonstrated notable pharmacological properties. This suggests that the title compound could be a candidate for further biological evaluation.

Table 6: Reported Biological Activities of 4-Methoxybenzamide Derivatives

| Derivative Class | Reported Activity | Potential Implication for Target Compound |

| Fatty acid derived 4-methoxybenzylamides | Antimicrobial activity against bacteria and fungi.[14][15] | Could be investigated for antibacterial and antifungal properties. |

| Difluorobenzamide derivatives | Antimicrobial activity against MRSA.[16] | Potential as a scaffold for developing new antibiotics. |

| N-substituted 4-methylbenzamides | Anticancer activity, potential protein kinase inhibitors.[17] | Warrants investigation for antiproliferative effects on cancer cell lines. |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Antioxidant and anticancer activity.[18] | Could be screened for antioxidant and cytotoxic properties. |

| Nimesulide-methoxybenzamide derivative | Anticancer activity against lung, ovarian, and breast cancer cell lines.[1] | Further supports the potential for anticancer applications. |

Logical Relationship of Potential Biological Investigation:

Caption: Rationale for investigating the biological activity.

This guide provides a foundational understanding of this compound for the scientific community. The provided protocols and predicted data serve as a starting point for its synthesis, characterization, and further investigation into its potential biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. prepchem.com [prepchem.com]

- 4. WO2012148624A1 - Synthesis of hydroxyalkyl amides from esters - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Amide Synthesis [fishersci.it]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Methoxybenzamide(3424-93-9) IR Spectrum [chemicalbook.com]

- 13. p-Methoxybenzamide [webbook.nist.gov]

- 14. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound with potential applications in various scientific fields. This document provides a comprehensive overview of its known properties, a detailed experimental protocol for its synthesis, and predicted spectroscopic data to aid in its characterization. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established chemical principles with data from analogous compounds to provide a foundational resource for researchers.

Core Properties

This compound possesses a molecular structure comprising a 4-methoxybenzoyl group linked to an ethanolamine moiety via an amide bond. Its fundamental properties are summarized below.

Physicochemical and Structural Data

A collection of identifiers and predicted physicochemical properties for this compound are presented in Table 1. These values, primarily sourced from computational models, offer a preliminary understanding of the compound's behavior.

| Property | Value | Source |

| CAS Number | 57728-69-5 | [Chiralen] |

| Molecular Formula | C10H13NO3 | [PubChem][1] |

| Molecular Weight | 195.22 g/mol | [Chiralen] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCCO | [PubChem][1] |

| InChI Key | DGDMHHBTEPQLHQ-UHFFFAOYSA-N | [PubChem][1] |

| Predicted XlogP | 0.1 | [PubChem][1] |

| Predicted Hydrogen Bond Donors | 2 | [LookChem][2] |

| Predicted Hydrogen Bond Acceptors | 3 | [LookChem][2] |

| Predicted Rotatable Bonds | 4 | [LookChem][2] |

Table 1: Physicochemical and Structural Properties of this compound.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Methyl 4-methoxybenzoate

-

Ethanolamine

-

Methanol (for purification)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Combine methyl 4-methoxybenzoate and an excess of ethanolamine in a round-bottom flask. A molar ratio of approximately 1:3 (methyl 4-methoxybenzoate to ethanolamine) is recommended to drive the reaction to completion.

-

Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanolamine under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield this compound as a solid.

Spectroscopic Data

No experimentally derived spectroscopic data for this compound has been published. The following tables provide predicted NMR data and a summary of expected IR and MS characteristics based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 1H NMR Chemical Shifts.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methoxy (-OCH3) | ~3.8 | Singlet | 3H |

| Methylene (-CH2-N) | ~3.5 | Triplet | 2H |

| Methylene (-CH2-O) | ~3.7 | Triplet | 2H |

| Aromatic (ortho to C=O) | ~7.8 | Doublet | 2H |

| Aromatic (ortho to -OCH3) | ~6.9 | Doublet | 2H |

| Amide (-NH) | Broad singlet | 1H | |

| Hydroxyl (-OH) | Broad singlet | 1H |

Table 3: Predicted 13C NMR Chemical Shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methoxy (-OCH3) | ~55 |

| Methylene (-CH2-N) | ~43 |

| Methylene (-CH2-O) | ~61 |

| Aromatic (ortho to C=O) | ~129 |

| Aromatic (ortho to -OCH3) | ~114 |

| Aromatic (ipso to C=O) | ~126 |

| Aromatic (ipso to -OCH3) | ~162 |

| Carbonyl (C=O) | ~168 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Expected IR Absorption Bands.

| Functional Group | Expected Wavenumber (cm-1) | Intensity |

| O-H Stretch (alcohol) | 3500-3200 | Broad |

| N-H Stretch (amide) | 3400-3200 | Medium |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| C=O Stretch (amide I) | 1680-1630 | Strong |

| N-H Bend (amide II) | 1570-1515 | Strong |

| C-O Stretch (ether) | 1275-1200 | Strong |

| C-O Stretch (alcohol) | 1075-1000 | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data.

| Parameter | Value |

| Molecular Ion [M]+ | m/z 195 |

| [M+H]+ | m/z 196 |

| [M+Na]+ | m/z 218 |

| Key Fragmentation Ions | m/z 135 (loss of -NHCH2CH2OH), m/z 107 (loss of -C(O)NHCH2CH2OH) |

Biological Activity and Signaling Pathways

As of the date of this document, there is no published research detailing the biological activity or mechanism of action of this compound. A logical workflow for the initial biological characterization of a novel compound like this is proposed below.

Caption: Workflow for the characterization of a novel compound.

Conclusion

This compound is a compound for which detailed experimental data is not yet widely available. This guide provides a foundational repository of its known and predicted properties, along with a practical protocol for its synthesis. The provided spectroscopic predictions and a suggested workflow for biological evaluation are intended to facilitate future research into this molecule. As with any compound for which experimental data is limited, researchers are advised to verify its properties and purity upon synthesis.

References

N-(2-hydroxyethyl)-4-methoxybenzamide (CAS 57728-69-5): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound with the CAS number 57728-69-5. While commercially available for research purposes, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of in-depth studies on its biological activity, mechanism of action, and specific applications. This technical guide consolidates the available information and highlights the current knowledge gaps regarding this molecule.

Chemical and Physical Properties

The fundamental properties of this compound have been collated from various chemical suppliers and databases. These properties are essential for its handling, storage, and use in any experimental setting.

| Property | Value | Source |

| CAS Number | 57728-69-5 | Multiple Sources |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 195.22 g/mol | [2][3] |

| Appearance | Solid (predicted) | [4] |

| Storage Temperature | 2-8°C | [3] |

| SMILES | COC1=CC=C(C=C1)C(=O)NCCO | [1] |

| InChI | InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | [1] |

It is important to note that one major supplier, Sigma-Aldrich, explicitly states that they do not perform analytical data collection for this product and it is sold "as-is," with the buyer assuming responsibility for confirming its identity and purity.[2]

Synthesis

A detailed, validated experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a general approach to the synthesis of N-substituted benzamides can be conceptualized. This typically involves the acylation of an amine with a benzoyl derivative.

A potential synthetic route, based on general chemical principles, is the reaction of 4-methoxybenzoyl chloride with 2-aminoethanol. This reaction would likely be carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Below is a logical workflow diagram for a hypothetical synthesis of this compound. It is crucial to understand that this is a theoretical pathway and has not been experimentally validated from available sources.

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Mechanism of Action

As of the date of this document, there are no published studies detailing any specific biological activity or the mechanism of action for this compound. Searches of prominent scientific databases have not yielded any information on its use in biological assays, its potential as a therapeutic agent, or its interactions with any biological signaling pathways.

Experimental Protocols

Consistent with the lack of research on this compound, no detailed experimental protocols for its use in any application have been found in the public domain.

Conclusion and Future Outlook

This compound is a chemical entity for which only basic chemical and physical data are available. There is a complete absence of published research on its synthesis, biological effects, and potential applications. For researchers, scientists, and drug development professionals, this compound represents an unexplored area. Any investigation into its properties would be novel and would require foundational studies to establish its synthesis, purity, and basic biological characteristics before more complex research could be undertaken. The information gap highlights the vast number of chemical compounds that are synthesized and cataloged but remain uncharacterized, offering a wide-open field for discovery.

References

N-(2-hydroxyethyl)-4-methoxybenzamide molecular weight

An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a putative synthesis protocol, and potential areas of biological investigation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is a chemical compound with the molecular formula C10H13NO3.[1][2][3] Key quantitative data for this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 195.22 g/mol | [1][2] |

| Molecular Formula | C10H13NO3 | [1][2][3] |

| CAS Number | 57728-69-5 | [1][2] |

| Purity (Typical) | 97% | [2] |

| Storage Temperature | 2-8°C | [2] |

| Monoisotopic Mass | 195.08954 Da | [3] |

Putative Synthesis Protocol

Reaction:

Methyl 4-methoxybenzoate + Ethanolamine → this compound + Methanol

Materials:

-

Methyl 4-methoxybenzoate

-

Ethanolamine

-

Chloroform

-

Acetone

-

Standard laboratory glassware for heating and distillation

-

Rotary evaporator

Procedure:

-

A mixture of methyl 4-methoxybenzoate (1 equivalent) and an excess of ethanolamine (e.g., 2-3 equivalents) is prepared in a round-bottom flask.

-

The mixture is heated to approximately 150°C for several hours (e.g., 5 hours), during which the methanol byproduct is distilled off.

-

After the reaction is complete, the excess ethanolamine is removed under reduced pressure using a rotary evaporator.

-

The remaining residue is treated with two portions of chloroform to dissolve the product and separate it from any remaining impurities.

-

The chloroform is then removed in vacuo.

-

The resulting residual oil is dissolved in a minimal amount of acetone.

-

The product is allowed to crystallize from the acetone solution.

-

The crystals are collected by filtration, washed with cold acetone, and dried to yield this compound.

Potential Biological Significance

While specific biological activities for this compound are not extensively documented, the benzamide functional group is present in a wide range of biologically active molecules. Research on structurally related compounds suggests potential areas for investigation:

-

Antiproliferative and Antioxidant Activity: Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have been synthesized and evaluated for their antiproliferative and antioxidant properties.[5] This suggests that this compound could be a scaffold for developing new therapeutic agents in oncology.

-

Antimicrobial Activity: Derivatives of N'-benzylidene-4-hydroxybenzohydrazide, which share a similar core structure, have demonstrated antimicrobial activity against bacteria such as Escherichia coli and Bacillus subtilis.[6]

-

Neurological Activity: Other related compounds, such as N-(2-hydroxyethyl)cytisine derivatives, have been investigated for their antiarrhythmic and analgesic activities, indicating potential applications in treating cardiovascular and pain-related disorders.[7]

Experimental and Logical Workflows

The following diagrams illustrate the proposed synthesis workflow and a conceptual workflow for the biological screening of this compound.

Caption: Proposed synthesis workflow for this compound.

Caption: Conceptual workflow for the biological screening of this compound.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chiralen.com [chiralen.com]

- 3. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biological Activity of N-(2-hydroxyethyl)-4-methoxybenzamide: An Unexplored Frontier

Despite the vast landscape of pharmacological research, a comprehensive biological activity profile for the compound N-(2-hydroxyethyl)-4-methoxybenzamide remains largely uncharted territory. While the broader class of benzamide derivatives has been the subject of extensive investigation, revealing a wide spectrum of therapeutic potentials, this specific molecule appears to be a blind spot in the current scientific literature. This technical guide aims to collate the available information, highlight the potential avenues for future research based on structurally similar compounds, and provide a framework for the systematic evaluation of its biological properties.

At present, searches of prominent chemical and biological databases, including PubChem and various scientific journals, yield minimal to no data on the pharmacological effects of this compound. Its presence is primarily documented in chemical supplier catalogs and compound libraries, indicating its availability for research purposes but a lack of published studies on its bioactivity.

A Landscape of Potential: Inferences from Structural Analogs

The therapeutic potential of this compound can be hypothesized by examining the known biological activities of structurally related molecules. The core 4-methoxybenzamide structure and the N-(2-hydroxyethyl) substituent are features present in a variety of bioactive compounds.

Potential Anti-inflammatory and Analgesic Properties

Derivatives of benzamide are known to possess anti-inflammatory and analgesic properties. For instance, compounds incorporating the 4-methoxybenzoyl moiety have been investigated for their ability to modulate inflammatory pathways. While no direct evidence exists for this compound, this structural feature suggests that it could be a candidate for screening in relevant assays, such as cyclooxygenase (COX) inhibition or cytokine release assays.

Potential Anticonvulsant Activity

Research into N-substituted benzamides has revealed anticonvulsant effects. For example, a series of N-(2-hydroxyethyl) cinnamamide derivatives have demonstrated notable anticonvulsant activity in preclinical models. The presence of the N-(2-hydroxyethyl) group in the target compound makes this a plausible area of investigation.

Potential Antiproliferative and Antioxidant Effects

N-substituted benzimidazole carboxamides, which share the amide linkage and substituted aromatic ring, have been shown to exhibit antiproliferative activity against various cancer cell lines and possess antioxidant properties. The 4-methoxy group, in particular, is a common feature in natural and synthetic compounds with antioxidant potential.

A Call to Action: Proposed Experimental Workflow

To elucidate the biological activity of this compound, a systematic screening approach is necessary. The following experimental workflow is proposed for a comprehensive initial evaluation.

Caption: Proposed experimental workflow for the biological evaluation of this compound.

Future Directions and Conclusion

The lack of data on the biological activity of this compound presents a unique opportunity for novel drug discovery. The structural similarities to known bioactive compounds suggest that this molecule is a promising candidate for screening in a variety of therapeutic areas, including inflammation, pain, epilepsy, and oncology. The execution of a systematic research plan, as outlined above, is the critical next step in unlocking the potential of this unexplored compound. Further research is warranted to synthesize and characterize this compound and to perform comprehensive in vitro and in vivo studies to determine its pharmacological profile. This endeavor could potentially lead to the identification of a new therapeutic agent with a novel mechanism of action.

Research on N-(2-hydroxyethyl)-4-methoxybenzamide: Current Landscape

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the mechanism of action for N-(2-hydroxyethyl)-4-methoxybenzamide. Despite its availability from chemical suppliers and documented basic chemical properties, there is a notable absence of in-depth research into its biological effects, signaling pathways, and potential therapeutic applications.

Currently, publicly accessible scientific databases and journals do not contain detailed experimental studies, quantitative data, or established protocols investigating the pharmacological activity of this compound. The majority of available information is limited to its chemical synthesis and basic characterization.

One study focused on the synthesis and antibacterial evaluation of novel benzamide scaffolds did utilize a structurally related compound, N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, as a starting material. However, this research did not explore the mechanism of action of this compound itself.

This lack of data prevents the construction of a detailed technical guide as requested. Key components such as quantitative data for comparative analysis, detailed experimental methodologies, and the visualization of signaling pathways are contingent on primary research that has not yet been published.

Therefore, for researchers, scientists, and drug development professionals interested in this compound, the initial and most critical step will be to conduct foundational research to elucidate its basic pharmacological profile. This would involve a range of in vitro and in vivo studies to identify its molecular targets, characterize its effects on cellular processes, and determine its potential therapeutic efficacy and safety.

Future research efforts could focus on:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the primary molecular targets of the compound.

-

In Vitro Assays: Conducting a battery of cell-based assays to determine its effects on various signaling pathways, enzyme activities, and cellular functions.

-

In Vivo Studies: Utilizing animal models to assess the compound's pharmacokinetics, pharmacodynamics, efficacy, and safety in a physiological context.

Until such fundamental research is undertaken and published, the mechanism of action of this compound will remain speculative. The scientific community awaits primary data to unlock the potential of this compound.

N-(2-hydroxyethyl)-4-methoxybenzamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound belonging to the benzamide class, characterized by a central benzamide core with a methoxy group at the 4-position of the benzene ring and a 2-hydroxyethyl group attached to the amide nitrogen. While specific in-depth research on this particular molecule is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a comprehensive review of the available information on this compound, drawing insights from the synthesis, chemical properties, and biological activities of closely related analogs. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating existing knowledge and highlighting potential areas for future investigation.

Chemical Properties and Synthesis

Based on its structure, this compound is a polar molecule with potential for hydrogen bonding due to the hydroxyl and amide groups. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-(2-hydroxyethyl)benzamide | 4-Methoxybenzamide |

| Molecular Formula | C10H13NO3 | C9H11NO2 | C8H9NO2 |

| Molecular Weight | 195.22 g/mol | 165.19 g/mol | 151.16 g/mol |

| CAS Number | 57728-69-5 | 18838-10-3 | 3424-93-9 |

| Predicted LogP | ~1.1 | ~0.6 | ~1.0 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Hydrogen Bond Acceptors | 3 | 2 | 2 |

Note: Some properties are predicted based on chemical structure.

Synthesis

Experimental Protocol 1: From 4-Methoxybenzoyl Chloride

This method involves the reaction of 4-methoxybenzoyl chloride with ethanolamine, a common method for amide synthesis.

-

Materials: 4-Methoxybenzoyl chloride, ethanolamine, a suitable non-protic solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).

-

Procedure:

-

Dissolve ethanolamine in the chosen solvent in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the cooled ethanolamine solution with constant stirring. The presence of a base is recommended to neutralize the hydrochloric acid byproduct.

-

Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute acid solution to remove excess amine and base, followed by a wash with a dilute base solution to remove any unreacted acid chloride.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

-

Experimental Protocol 2: From Methyl 4-Methoxybenzoate (Methyl Anisate)

This method, adapted from the synthesis of a similar compound, involves the direct amidation of an ester with an amine at elevated temperatures.[1]

-

Materials: Methyl 4-methoxybenzoate (methyl anisate), ethanolamine.

-

Procedure:

-

A mixture of methyl 4-methoxybenzoate and an excess of ethanolamine is heated, typically at temperatures ranging from 100 to 150°C, for several hours.

-

The progress of the reaction can be monitored by observing the distillation of methanol, a byproduct of the reaction.

-

After the reaction is complete, the excess ethanolamine is removed under reduced pressure.

-

The residue is then purified, for example, by recrystallization from a suitable solvent system.

-

The following diagram illustrates the general synthetic workflow.

Caption: Synthetic routes to this compound.

Potential Biological Activities and Mechanisms of Action

Direct biological data for this compound is scarce. However, the activities of structurally related compounds provide strong indications of its potential pharmacological profile.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzamide derivatives.

-

Inhibition of the Hedgehog Signaling Pathway: Some 2-methoxybenzamide derivatives have been shown to act as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers. These compounds target the Smoothened (Smo) receptor, a key component of the Hh pathway.

-

Histone Deacetylase (HDAC) Inhibition: Benzamide derivatives are a known class of HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.

-

Antiproliferative Activity of a Related Compound: A study on N-benzimidazole-derived carboxamides containing a 2-hydroxy-4-methoxybenzamide moiety demonstrated antiproliferative activity against several human cancer cell lines. The IC50 values for one of the most active compounds are presented in Table 2.[2]

Table 2: In Vitro Antiproliferative Activity of a 2-hydroxy-4-methoxy-N-(1-methyl-1H-benzo[d]imidazol-2-yl)benzamide [2]

| Cell Line | Cancer Type | IC50 (µM) |

| H460 | Lung Carcinoma | 5.3 |

| HCT 116 | Colorectal Carcinoma | 4.8 |

| MCF-7 | Breast Adenocarcinoma | 3.1 |

This data suggests that the 4-methoxybenzamide core, in combination with other structural features, can confer significant anticancer properties.

The potential mechanism of anticancer action is illustrated below.

Caption: Potential anticancer signaling pathways targeted by methoxybenzamide derivatives.

Dopamine Receptor Antagonism

Substituted benzamides are a well-established class of drugs that exhibit antagonist activity at dopamine D2 and D3 receptors. This activity is the basis for their use as antipsychotic and antidepressant medications. The affinity of these compounds for dopamine receptors is influenced by the nature and position of substituents on the benzamide scaffold. While the dopamine receptor affinity of this compound has not been reported, its structural similarity to known dopamine receptor ligands suggests that it may possess similar activity.

The following diagram depicts the general mechanism of dopamine receptor antagonism by substituted benzamides.

Caption: Dopamine receptor antagonism by substituted benzamides.

Future Directions

The existing literature suggests that this compound is a molecule with potential for further investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.).

-

In-depth Biological Evaluation: Systematic screening of this compound for a range of biological activities, including but not limited to:

-

Anticancer activity against a broad panel of cancer cell lines.

-

Dopamine receptor binding affinity and functional activity.

-

Activity against other relevant biological targets, such as other G-protein coupled receptors or enzymes.

-

-

Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs to understand the contribution of the 4-methoxy and N-(2-hydroxyethyl) substituents to its biological activity.

Conclusion

This compound is a relatively understudied compound with structural features that suggest potential for interesting biological activities, particularly in the areas of oncology and neuroscience. While direct experimental data is limited, this comprehensive review of related compounds provides a strong foundation and rationale for its further investigation. The synthesis is expected to be straightforward, and the potential for discovering novel pharmacological properties makes it an attractive target for future research in drug discovery and development.

References

An In-depth Technical Guide to N-(2-hydroxyethyl)-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound within the benzamide class of molecules. Benzamides are characterized by a benzene ring linked to an amide group. The specific structure of this compound includes a methoxy group at the para-position (position 4) of the benzene ring and a 2-hydroxyethyl substituent on the amide nitrogen. This compound, registered in the PubChem database with CID 4197725, is of interest to researchers in medicinal chemistry and drug discovery due to the diverse biological activities observed in structurally related benzamide derivatives. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis, and the biological context of related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are primarily computed from its chemical structure and sourced from the PubChem database.

| Property | Value | Source |

| PubChem CID | 4197725 | PubChem[1] |

| Molecular Formula | C10H13NO3 | PubChem[1] |

| Molecular Weight | 195.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC1=CC=C(C=C1)C(=O)NCCO | PubChem[1] |

| InChI | InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | PubChem[1] |

| InChIKey | DGDMHHBTEPQLHQ-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | 0.1 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 4 | PubChem |

Synthesis and Characterization

A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride or the amidation of a benzoic acid ester. A closely related compound, N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, was synthesized from 4-(trifluoromethoxy)benzoic acid and 2-aminoethanol.[2] This suggests a similar approach for the target molecule.

Postulated Synthesis Workflow

Caption: Postulated synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the synthesis of similar compounds[2]:

-

Reaction Setup: To a solution of 4-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1-1.5 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents).

-

Amine Addition: To this mixture, add ethanolamine (1.1-1.2 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Upon completion, the reaction mixture would be diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.

-

Purification: The organic layer would be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The resulting crude product would be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be used to confirm the presence of the aromatic, methoxy, and hydroxyethyl protons and carbons, and their respective chemical environments.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretching vibrations, as well as the O-H stretch of the hydroxyl group.

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for this compound, research on structurally similar 4-methoxybenzamide derivatives suggests several potential areas of pharmacological interest.

Antimicrobial Activity

A study on fatty acid amides derived from 4-methoxybenzylamine demonstrated antimicrobial activity. These compounds were synthesized and characterized, and their interaction with DNA was investigated through spectroscopy and molecular docking.[3] This suggests that this compound could be explored for similar properties.

Antiviral Activity

Research on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide has shown potent anti-Hepatitis B Virus (HBV) activity, both in vitro and in vivo.[4][5] The proposed mechanism of action involves the upregulation of the host antiviral protein APOBEC3G (A3G).[4][5] This finding opens the possibility that other 4-methoxybenzamide derivatives, including this compound, might exhibit antiviral effects through similar or different mechanisms.

Caption: Potential antiviral mechanism of 4-methoxybenzamide derivatives.

Antiglycation Activity

A series of 4-methoxybenzoylhydrazones were synthesized and evaluated for their antiglycation activity.[6] Several of these compounds showed better activity than the rutin standard, indicating their potential as inhibitors of protein glycation, a process implicated in diabetic complications.[6] This suggests another avenue for the biological evaluation of this compound.

Experimental Protocols for Biological Evaluation

Based on the activities of related compounds, the following experimental protocols could be employed to assess the biological profile of this compound.

Antimicrobial Susceptibility Testing

-

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vitro Antiviral Assay (e.g., against HBV)

-

Cell Line: HepG2.2.15 cells, which stably express HBV.

-

Procedure:

-

Seed HepG2.2.15 cells in 96-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 6 days).

-

Harvest the cell culture supernatant to quantify secreted HBV DNA using quantitative real-time PCR (qPCR).

-

Determine the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the compound concentration.

-

Assess cytotoxicity in parallel using an MTT or similar assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

-

Conclusion

This compound is a compound with a chemical structure that places it within a class of molecules with demonstrated and varied biological activities. While direct experimental data on this specific compound is scarce in the public domain, the information available for its structural analogs provides a strong rationale for its synthesis and further investigation. The potential for antimicrobial, antiviral, and antiglycation properties makes it a target of interest for drug discovery and development programs. The experimental protocols outlined in this guide provide a starting point for researchers to explore the pharmacological profile of this and other related benzamide derivatives. Further studies are warranted to elucidate its precise biological functions and potential therapeutic applications.

References

- 1. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the nucleophilic acyl substitution of a 4-methoxybenzoyl derivative with ethanolamine. Two primary methods are presented, utilizing either methyl 4-methoxybenzoate or 4-methoxybenzoyl chloride as the starting material. These protocols are designed to be straightforward and reproducible in a standard laboratory setting.

Introduction

This compound and its analogues are of significant interest due to their potential applications in the development of novel therapeutic agents and functional materials. The presence of the amide linkage, a hydroxyl group, and a methoxy-substituted aromatic ring provides a scaffold for further chemical modification and for establishing specific intermolecular interactions. Accurate and efficient synthesis of this compound is crucial for advancing research in these fields. The following protocols detail the necessary steps for its preparation, purification, and characterization.

Chemical Reaction Scheme

The synthesis of this compound can be achieved through two primary pathways:

-

From Methyl 4-methoxybenzoate: An amidation reaction between methyl 4-methoxybenzoate and ethanolamine.

-

From 4-methoxybenzoyl chloride: A Schotten-Baumann type reaction between 4-methoxybenzoyl chloride and ethanolamine.

Quantitative Data Summary

| Parameter | Method 1: From Methyl 4-methoxybenzoate (Analogous)[1][2] | Method 2: From 4-methoxybenzoyl chloride (Analogous)[3] |

| Starting Material | Methyl 4-methoxybenzoate | 4-methoxybenzoyl chloride |

| Reagent | Ethanolamine | Ethanolamine |

| Typical Reaction Temp. | 80-150 °C | 0 °C to Room Temperature |

| Typical Reaction Time | 5-8 hours | 10-30 minutes |

| Reported Yield | 68-75% | ~97% |

| Purity | >97% (after recrystallization) | >97% (after recrystallization) |

Note: The data for Method 1 is based on analogous syntheses of similar hydroxybenzamides. The yield for Method 2 is based on the synthesis of N-(2-hydroxyethyl)benzamide.

Experimental Protocols

Method 1: Synthesis from Methyl 4-methoxybenzoate

This protocol is adapted from the synthesis of structurally similar N-(2-hydroxyethyl)hydroxybenzamides.[1][2]

Materials:

-

Methyl 4-methoxybenzoate

-

Ethanolamine

-

Chloroform

-

Acetone

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Melting point apparatus

-

NMR spectrometer and/or FT-IR spectrometer for characterization

Procedure:

-

In a round-bottom flask, combine methyl 4-methoxybenzoate and an excess of ethanolamine (e.g., a 2 to 5-fold molar excess).

-

Heat the mixture with stirring to approximately 150 °C for 5 hours.[1] Alternatively, the reaction can be conducted at a lower temperature of 80 °C for 8 hours.[2] During the reaction, methanol is evolved and can be distilled off.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Remove the excess ethanolamine under reduced pressure using a rotary evaporator.

-

To the resulting residue, add chloroform and stir to dissolve the product and separate it from any unreacted ethanolamine. The mixture may be washed with water to remove any remaining ethanolamine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the chloroform in vacuo to yield the crude product as a residual oil or solid.

-

Purify the crude product by recrystallization from a suitable solvent such as acetone or an ethyl acetate/hexane mixture to obtain this compound as a crystalline solid.[1]

-

Dry the purified product under vacuum.

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, FT-IR).

Method 2: Synthesis from 4-methoxybenzoyl chloride

This protocol is adapted from the high-yield synthesis of N-(2-hydroxyethyl)benzamide.[3]

Materials:

-

4-methoxybenzoyl chloride

-

Ethanolamine

-

Tetrahydrofuran (THF), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Two-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer and/or FT-IR spectrometer for characterization

Procedure:

-

In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve ethanolamine (approximately 5 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve 4-methoxybenzoyl chloride (1 equivalent) in anhydrous THF and add it dropwise to the ethanolamine solution via a dropping funnel over a period of 10-15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0 °C.

-

Quench the reaction by the slow addition of 1M HCl.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.[3]

-

Dry the purified product under vacuum.

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, FT-IR).

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

4-methoxybenzoyl chloride is corrosive and lachrymatory; handle with care.

-

Ethanolamine is corrosive and should be handled with caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described provide reliable methods for the synthesis of this compound. The choice between the two methods may depend on the availability of starting materials, desired reaction time, and scale of the synthesis. Method 2, starting from the acyl chloride, is generally faster and proceeds under milder conditions, often resulting in higher yields. Proper purification, as outlined, is essential to obtain a product of high purity suitable for subsequent applications.

References

Application Notes and Protocols for the Synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic route described is the direct amide coupling of 4-methoxybenzoic acid and ethanolamine using carbodiimide chemistry. This method offers high yields and straightforward purification. An alternative thermal condensation method is also discussed. This protocol includes reaction parameters, reagent details, and comprehensive characterization of the final product.

Introduction

This compound is a bespoke chemical used in the development of novel therapeutic agents and functional materials. Its structure, incorporating a methoxy-substituted benzene ring and a hydrophilic hydroxyethyl amide side chain, imparts unique properties that are of interest in drug design and polymer chemistry. The synthesis of this amide is typically achieved through the formation of an amide bond between 4-methoxybenzoic acid and ethanolamine. This document outlines a reliable and reproducible protocol for this synthesis, focusing on the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) as a coupling agent system.

Chemical Reaction

The synthesis proceeds via the activation of the carboxylic acid group of 4-methoxybenzoic acid by EDC, which is then susceptible to nucleophilic attack by the amino group of ethanolamine. HOBt is used as an additive to suppress side reactions and improve the efficiency of the coupling.

Reaction Scheme:

Experimental Protocols

Method 1: Amide Coupling Using EDC and HOBt

This protocol is a standard and efficient method for the synthesis of this compound at room temperature.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Methoxybenzoic acid | ≥99% | Sigma-Aldrich |

| Ethanolamine | ≥99% | Sigma-Aldrich |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | ≥97% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ||

| Brine (saturated NaCl solution) | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | ||

| Silica Gel | 60 Å, 230-400 mesh |

Procedure:

-

To a solution of 4-methoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add ethanolamine (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Method 2: Thermal Condensation

This method provides an alternative route that avoids the use of coupling agents but requires elevated temperatures. A similar procedure has been reported for the synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide.[1]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Methyl 4-methoxybenzoate | ≥99% | Sigma-Aldrich |

| Ethanolamine | ≥99% | Sigma-Aldrich |

| Chloroform | ACS grade | Fisher Scientific |

| Acetone | ACS grade | Fisher Scientific |

Procedure:

-

Combine methyl 4-methoxybenzoate (1.0 eq) and an excess of ethanolamine (e.g., 5-10 eq).

-

Heat the mixture at a temperature sufficient to distill off the methanol byproduct (typically around 150 °C).[1]

-

Monitor the reaction until the theoretical amount of methanol has been collected.

-

Remove the excess ethanolamine under reduced pressure.

-

Dissolve the residue in a suitable solvent like chloroform and then remove the solvent in vacuo to eliminate any remaining traces of ethanolamine.[1]

-

Dissolve the resulting crude product in a minimal amount of hot acetone and allow it to cool to induce crystallization.[1]

-

Collect the crystals by filtration, wash with cold acetone, and dry to obtain this compound.

Data Presentation

Table 1: Physicochemical and Characterization Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| CAS Number | 57728-69-5 | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [2] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (ppm): Aromatic protons (~6.9-7.8), -OCH₃ (~3.8), -NH-CH₂- ( |

| ¹³C NMR | Predicted chemical shifts (ppm): Carbonyl (~167), Aromatic carbons (~114-162), -OCH₃ (~55), -NH-CH₂- (~43), -CH₂-OH (~61). |

| FTIR (cm⁻¹) | Predicted characteristic peaks: O-H stretch (~3300-3500, broad), N-H stretch (~3300), C=O stretch (~1630), C-O stretch (~1250, 1030), Aromatic C-H stretch (~3000-3100), Aromatic C=C stretch (~1600, 1510). |

Note: The spectroscopic data provided are predicted values based on the analysis of similar compounds. Actual experimental data should be acquired for full characterization.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

EDC is a skin and eye irritant. Avoid direct contact.

-

DMF is a potential reproductive toxin. Handle with care and avoid inhalation.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. The use of EDC and HOBt as coupling agents allows for a high-yielding reaction under mild conditions. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. This application note serves as a valuable resource for scientists and professionals engaged in pharmaceutical development and chemical research.

References

Application Notes and Protocols: Purification of N-(2-hydroxyethyl)-4-methoxybenzamide by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound with potential applications in pharmaceutical and materials science research. The synthesis of this compound often results in a crude product containing impurities such as unreacted starting materials, by-products, and residual solvents. For its effective use in downstream applications, a high degree of purity is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] This document provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection, a step-by-step procedure, and illustrative data for purity assessment.

Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[2] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent (mother liquor).[3] The purified crystals are then isolated by filtration.

Data Presentation

The following tables summarize representative quantitative data for the recrystallization of this compound. Note: This data is illustrative and may vary based on the initial purity of the crude product and the specific experimental conditions.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |

| Water | Low | Moderate | Good |

| Ethanol | Moderate | High | Excellent |

| Acetone | High | Very High | Poor (too soluble) |

| Ethyl Acetate | Low | Moderate | Good |

| Hexane | Insoluble | Insoluble | Unsuitable |

| Toluene | Low | Moderate | Good |

| Acetonitrile | Moderate | High | Excellent |

Table 2: Purity and Yield Data for Recrystallization

| Parameter | Before Recrystallization | After Recrystallization (Ethanol) |

| Appearance | Off-white to light brown solid | White crystalline solid |

| Purity (by HPLC) | ~90% | >99% |

| Melting Point | 108-112 °C | 114-116 °C |

| Yield | - | ~85% |

Experimental Protocols

Materials and Equipment

-

Crude this compound

-

Recrystallization solvent (e.g., Ethanol, 95%)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water bath

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Vacuum source

-

Drying oven or vacuum desiccator

Solvent Selection

The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at its boiling point.

-

Not react with the compound.

-

Have a relatively low boiling point for easy removal from the purified crystals.

-

Dissolve impurities well at all temperatures or not at all.

Based on the polar nature of this compound, resulting from the hydroxyl, amide, and methoxy functional groups, polar solvents are generally suitable.[1] Ethanol is often an excellent choice for recrystallizing N-substituted benzamides.[4] A solvent system, such as ethanol-water or ethyl acetate-hexane, can also be employed to achieve the desired solubility characteristics.

Recrystallization Procedure

-

Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., 20 mL of ethanol) and a boiling chip.

-

Heating: Gently heat the mixture to the boiling point of the solvent using a heating mantle or water bath while stirring. Add more hot solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[3]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-